(5Z)-3-cyclopentyl-5-(2,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Description
The compound (5Z)-3-cyclopentyl-5-(2,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one belongs to the rhodanine-derived thiazolidinone family, characterized by a 1,3-thiazolidin-4-one core with a Z-configured arylidene substituent at position 3. Key structural features include:
- Cyclopentyl group at position 3, contributing to hydrophobicity and steric effects.
- 2,5-Dimethoxybenzylidene moiety at position 5, influencing electronic properties and binding interactions.
This compound is hypothesized to exhibit biological activity against protein kinases (e.g., DYRK1A) and tumor cell lines, though specific data for this derivative remain underexplored. Its design aligns with structure-activity relationship (SAR) principles for thiazolidinone-based inhibitors .
Properties
Molecular Formula |
C17H19NO3S2 |
|---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
(5Z)-3-cyclopentyl-5-[(2,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H19NO3S2/c1-20-13-7-8-14(21-2)11(9-13)10-15-16(19)18(17(22)23-15)12-5-3-4-6-12/h7-10,12H,3-6H2,1-2H3/b15-10- |
InChI Key |
ZMPAQMAOTMUSOH-GDNBJRDFSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)N(C(=S)S2)C3CCCC3 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)N(C(=S)S2)C3CCCC3 |
Origin of Product |
United States |
Biological Activity
(5Z)-3-cyclopentyl-5-(2,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H21NO3S2
- Molecular Weight : 363.49 g/mol
- Structure : The compound features a thiazolidinone core with cyclopentyl and dimethoxybenzylidene substituents.
Pharmacological Effects
-
Neuroprotective Properties :
- Studies indicate that derivatives of thiazolidinones exhibit neuroprotective effects in models of ischemic stroke. For instance, related compounds have shown significant reductions in infarct volume and improvements in neurological deficits when administered post-ischemia .
- Mechanistically, these compounds may inhibit cathepsin B activation, thereby reducing apoptosis and necrosis in neuronal cells .
-
Antioxidant Activity :
- Thiazolidinone derivatives have demonstrated antioxidant properties, which can mitigate oxidative stress in various cellular models. This activity is crucial for protecting against cellular damage in neurodegenerative diseases.
- Anticancer Potential :
The biological activity of (5Z)-3-cyclopentyl-5-(2,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one may involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in apoptosis and inflammation.
- Modulation of Signaling Pathways : It could affect signaling pathways related to cell survival and proliferation, particularly in neuronal cells during ischemic events.
Case Studies
- Ischemic Stroke Model :
- Cancer Cell Lines :
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Effects: R<sup>3</sup> Groups: Cyclopentyl (target compound) vs. aryl (e.g., phenyl or chlorophenyl) substituents modulate steric bulk and lipophilicity. Cyclopentyl may enhance membrane permeability compared to aromatic groups . Arylidene Moieties: The 2,5-dimethoxy configuration balances electron-donating effects and steric hindrance. Analogs with 3,4,5-trimethoxy (higher electron density) or hydroxy groups (hydrogen-bond donors) show divergent bioactivity .
Physicochemical Data :
- Melting Points : Cyclopentyl derivatives (e.g., target compound) generally exhibit higher melting points (>250°C) due to rigid structure, whereas phenyl-substituted analogs (e.g., Compound I) melt at lower temperatures (~180–200°C) .
- Solubility : Methoxy groups enhance aqueous solubility; the 3,4,5-trimethoxy analog may outperform the 2,5-dimethoxy derivative in polar solvents .
Key Findings :
- DYRK1A Inhibition: Hydroxy-substituted analogs (e.g., 3e) exhibit nanomolar potency, likely due to hydrogen bonding with kinase active sites. Methoxy groups (as in the target compound) may reduce affinity but improve metabolic stability .
- Cytotoxicity: Low cytotoxicity is a hallmark of this class; LJ001 (structurally distinct but with a thiazolidinone core) shows safety up to 25 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
